molecular formula C24H19F2N5O2S B2556951 2-fluoro-N-((5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391898-16-1

2-fluoro-N-((5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2556951
CAS RN: 391898-16-1
M. Wt: 479.51
InChI Key: PHMYRKVXUTYKRP-UHFFFAOYSA-N
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Description

2-fluoro-N-((5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C24H19F2N5O2S and its molecular weight is 479.51. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-N-((5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-((5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorine Substituted 1,2,4-Triazinones as Potential Anti-HIV-1 and CDK2 Inhibitors

  • Research Focus: Investigation into fluorine-substituted 1,2,4-triazinones for potential applications as anti-HIV-1 and cyclin-dependent kinase 2 (CDK2) inhibitors. Several compounds demonstrated significant anti-HIV activity and CDK2 inhibition, suggesting the therapeutic potential of these fluorinated compounds in treating HIV and cancer (Makki, Abdel-Rahman, & Khan, 2014).

Microwave Induced Synthesis of Fluorobenzamides Containing Thiazole and Thiazolidine as Promising Antimicrobial Analogs

  • Research Focus: The synthesis of fluorobenzamides with thiazole and thiazolidine structures showing significant antimicrobial activities. The presence of a fluorine atom was essential for enhancing antimicrobial activity, indicating the critical role of fluorination in bioactive compounds (Desai, Rajpara, & Joshi, 2013).

Antitumor Benzothiazoles

  • Research Focus: Development of mono- and difluorinated benzothiazoles showing potent cytotoxic activity against specific cancer cell lines, underscoring the potential of fluorinated compounds in cancer therapy (Hutchinson et al., 2001).

Antimicrobial Activity of Fluorinated 1,2-Benzisothiazol-3(2H)-ones

  • Research Focus: Exploration of fluoro and trifluoromethyl derivatives for antifungal and antibacterial properties. This study emphasizes the versatility of fluorinated compounds in developing new antimicrobial agents (Carmellino et al., 1994).

Catalyst- and Solvent-Free Synthesis of Fluorinated Benzamide Through Microwave-Assisted Fries Rearrangement

  • Research Focus: A novel synthesis method for fluorinated benzamide showcasing the importance of fluorination in chemical synthesis and its potential applications in drug development and material science (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

2-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N5O2S/c25-18-11-5-4-10-17(18)23(33)27-14-21-29-30-24(31(21)16-8-2-1-3-9-16)34-15-22(32)28-20-13-7-6-12-19(20)26/h1-13H,14-15H2,(H,27,33)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMYRKVXUTYKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3F)CNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide

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